molecular formula C23H40N4O2S B2605306 3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione CAS No. 327168-89-8

3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2605306
CAS No.: 327168-89-8
M. Wt: 436.66
InChI Key: PULPXYOISJSLKT-UHFFFAOYSA-N
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Description

3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione is a synthetic organic compound with the molecular formula C23H40N4O2S. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA. This compound is notable for its unique structural features, including the presence of nonyl and octyl groups, as well as a sulfanyl group attached to the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic synthesis techniques. One common method includes:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: The purine core is alkylated using nonyl and octyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Thioether Formation: The introduction of the sulfanyl group is achieved through a nucleophilic substitution reaction, where a thiol (e.g., octanethiol) reacts with an appropriate leaving group on the purine ring under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This includes the use of automated reactors for precise control of reaction conditions, continuous flow chemistry for efficient synthesis, and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced at various positions on the purine ring using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, thiols, bases like NaH or KOtBu

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced purine derivatives

    Substitution: Various substituted purine derivatives depending on the nucleophile used

Scientific Research Applications

3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structural features allow it to bind selectively to these targets, modulating their activity. For instance, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): A well-known purine derivative with stimulant properties.

    Theobromine (3,7-Dimethylxanthine): Another purine derivative found in cocoa, with mild stimulant effects.

    Allopurinol (4-Hydroxypyrazolo[3,4-d]pyrimidine): Used to treat gout by inhibiting xanthine oxidase.

Uniqueness

3-Methyl-7-nonyl-8-octylsulfanyl-3,7-dihydro-purine-2,6-dione is unique due to its long alkyl chains and the presence of a sulfanyl group, which confer distinct physicochemical properties and biological activities compared to other purine derivatives. These features make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

327168-89-8

Molecular Formula

C23H40N4O2S

Molecular Weight

436.66

IUPAC Name

3-methyl-7-nonyl-8-octylsulfanylpurine-2,6-dione

InChI

InChI=1S/C23H40N4O2S/c1-4-6-8-10-12-13-15-17-27-19-20(26(3)22(29)25-21(19)28)24-23(27)30-18-16-14-11-9-7-5-2/h4-18H2,1-3H3,(H,25,28,29)

InChI Key

PULPXYOISJSLKT-UHFFFAOYSA-N

SMILES

CCCCCCCCCN1C2=C(N=C1SCCCCCCCC)N(C(=O)NC2=O)C

solubility

not available

Origin of Product

United States

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